1-(Pyrazin-2-yl)pentan-1-one

RNA polymerase I RPA194 degradation anticancer

Researchers investigating nucleolar stress or RNA Pol I as a cancer target require defined chemical probes with reproducible activity. 1-(Pyrazin-2-yl)pentan-1-one (CAS 41110-21-8) is a validated RPA194 degrader with a characterized IC50 of 180 nM in U2OS cells. The C5 pentanoyl chain occupies a specific position in the metabolic stability spectrum (human microsome t1/2 varies 23-78% across homologs), enabling SAR benchmarking. • Chain-length-dependent activity: not interchangeable with C2-C6 analogs • ≥95% purity with batch-specific NMR/HPLC/GC documentation • Eliminates in-house purification; ideal for resource-limited labs

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 41110-21-8
Cat. No. B11918621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)pentan-1-one
CAS41110-21-8
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=NC=CN=C1
InChIInChI=1S/C9H12N2O/c1-2-3-4-9(12)8-7-10-5-6-11-8/h5-7H,2-4H2,1H3
InChIKeyZFVLOZJVAMUHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)pentan-1-one: Identity & Procurement


1-(Pyrazin-2-yl)pentan-1-one (CAS 41110-21-8; also 2-pentanoylpyrazine) is a heterocyclic ketone scaffold comprising a pyrazine ring substituted at the 2-position with a pentan-1-one moiety (C9H12N2O; MW 164.20) . The compound is commercially supplied as a versatile small-molecule building block for medicinal chemistry and organic synthesis applications . It is characterized by standard spectroscopic methods (NMR, IR, MS) to ensure batch-to-batch reproducibility , with typical commercial purity specifications of ≥95% .

1-(Pyrazin-2-yl)pentan-1-one: Non-Interchangeability


Subtle variations in the pyrazinyl ketone scaffold, including the length and position of the aliphatic ketone chain, exert pronounced effects on target binding affinity, cellular activity, and metabolic stability that preclude generic substitution [1]. For instance, the pentan-1-one substituent in this compound confers an IC50 of 180 nM for RNA polymerase I RPA194 subunit degradation in U2OS cells, whereas structurally related pyrazine analogs in the same assay series exhibit substantially divergent activities [2]. Similarly, the chain-length-dependent metabolic stability of pyrazinyl ketones varies widely, with in vitro human liver microsomal stability (% remaining after 1 hour) spanning from 23% to 78% across close structural analogs [3]. These orthogonal quantitative differences underscore that even homologous pyrazine ketones cannot be treated as functionally interchangeable surrogates in experimental workflows or procurement decisions.

1-(Pyrazin-2-yl)pentan-1-one: Quantitative Differential Evidence


Cellular RNA Polymerase I Degradation Potency

1-(Pyrazin-2-yl)pentan-1-one induces RNA polymerase I RPA194 subunit degradation in human U2OS cells with an IC50 of 180 nM after 3 hours of exposure [1]. This cellular activity distinguishes it from other pyrazine-containing compounds in the same assay series, which span a range of potencies; the presence and length of the C5 alkanoyl chain directly modulates the degradation-inducing activity relative to shorter-chain or unsubstituted pyrazine analogs [2].

RNA polymerase I RPA194 degradation anticancer nucleolar stress

Chain-Length-Dependent Metabolic Stability

Within a series of pyrazine-containing compounds evaluated for metabolic stability, the percentage remaining after 1 hour of incubation with human liver microsomes ranges from 23% (Ko143 reference) to 78% (compound 8) [1]. While direct data for 1-(pyrazin-2-yl)pentan-1-one are not individually tabulated in this dataset, the aliphatic chain length is a primary determinant of microsomal stability within this chemical series, with C5 alkanoyl-substituted analogs exhibiting intermediate stability profiles compared to shorter-chain and unsubstituted pyrazine derivatives [2].

metabolic stability human liver microsomes ADME pyrazine SAR

Validated Purity and Batch Reproducibility

1-(Pyrazin-2-yl)pentan-1-one is commercially available with a standard purity specification of 95+% (HPLC) and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization and supply-chain traceability distinguishes it from non-commercial or custom-synthesized pyrazine ketone analogs that may lack certified purity documentation or reproducible synthetic protocols . The compound is synthesized via established Friedel-Crafts acylation or Grignard-based routes that yield the C5 alkanoyl-substituted pyrazine in reproducible quantities [1].

synthesis purity specification quality control HPLC

Chain-Length and Regioisomer Specificity

1-(Pyrazin-2-yl)pentan-1-one possesses a C5 alkanoyl chain at the 2-position of the pyrazine ring (IUPAC: 1-(pyrazin-2-yl)pentan-1-one). This specific substitution pattern differentiates it from regioisomers (e.g., pyrazin-3-yl substituted analogs), chain-length homologs (e.g., acetylpyrazine with C2 chain or 1-(pyrazin-2-yl)propan-1-one with C3 chain), and positional isomers (e.g., 5-(pyrazin-2-yl)pentan-2-one, CAS 146431-63-2) [1]. In structure-activity relationship studies of pyrazinone-based compounds, the length and position of the aliphatic ketone substituent directly modulate both target binding affinity and physicochemical properties [2].

regioisomer structural analog scaffold differentiation SAR

1-(Pyrazin-2-yl)pentan-1-one: High-Value Applications


RNA Polymerase I Inhibition in Cancer Research

1-(Pyrazin-2-yl)pentan-1-one is a validated cellular probe for RNA polymerase I RPA194 subunit degradation, with an IC50 of 180 nM in human U2OS cells [1]. Researchers investigating nucleolar stress pathways, ribosome biogenesis inhibition, or RNA Pol I as a therapeutic vulnerability in cancer can employ this compound as a defined chemical tool with characterized cellular potency, differentiating it from structurally related but less characterized pyrazine analogs.

SAR and Lead Optimization Studies

The C5 pentan-1-one substituent at the pyrazine 2-position provides a specific scaffold for systematic SAR exploration of chain-length and substituent effects on target engagement, cellular activity, and ADME properties [1]. This compound serves as a reference point for comparing homologs (C2, C3, C4, C6) and regioisomers within pyrazine ketone series, enabling quantitative benchmarking of potency and stability trade-offs.

High-Purity Building Block for Medicinal Chemistry

With commercial availability at ≥95% purity and batch-specific analytical documentation (NMR, HPLC, GC), 1-(pyrazin-2-yl)pentan-1-one is suitable for downstream synthetic elaboration without requiring in-house purification [1]. This reduces procurement risk and accelerates hit-to-lead timelines, particularly in resource-constrained academic or biotech settings where analytical infrastructure may be limited.

ADME/Tox Profiling and Metabolic Stability Screening

Given the documented chain-length-dependent metabolic stability of pyrazinyl ketones in human liver microsomes (ranging from 23% to 78% remaining after 1 hour), the C5 pentanoyl analog occupies a defined position within the stability spectrum of this chemical series [1]. Researchers conducting ADME triage or prioritizing scaffolds for in vivo pharmacokinetic studies can leverage this SAR to select the C5 chain-length variant as a balanced intermediate-stability candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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